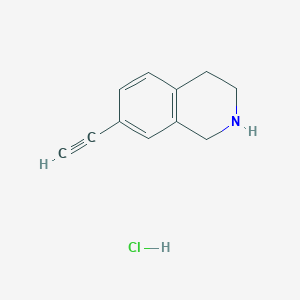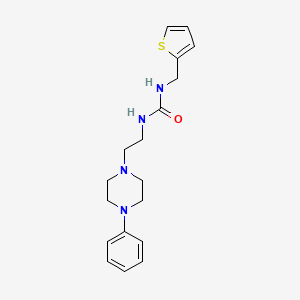![molecular formula C8H6F3NO3 B2954029 2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid CAS No. 950114-48-4](/img/structure/B2954029.png)
2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid is a synthetic compound known for its unique chemical structure, characterized by the presence of a trifluoromethyl group and a dihydropyridinone ring. This compound is of particular interest in medicinal chemistry for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of an appropriate precursor, often incorporating trifluoroacetic anhydride to introduce the trifluoromethyl group. The reaction typically requires a base such as sodium hydride and is carried out under anhydrous conditions to prevent hydrolysis.
Example Synthesis:
Starting Material: 3-(trifluoromethyl)benzaldehyde.
Cyclization: React with ethyl acetoacetate in the presence of sodium hydride.
Isolation: Purify through recrystallization.
Industrial Production Methods
Industrial synthesis might scale up these reactions, utilizing continuous flow chemistry techniques to enhance yield and safety. Catalysts like palladium on carbon may be employed for selective hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid can undergo:
Oxidation: Reacts with oxidizing agents like potassium permanganate to form carboxylic acids.
Reduction: Reduction with lithium aluminum hydride can yield the corresponding alcohol.
Substitution: Halogenation using N-bromosuccinimide to introduce bromine at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide, sulfuric acid.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
This compound has broad applications:
Chemistry: Used in organic synthesis as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored in drug development for its anti-inflammatory properties.
Industry: Utilized in the synthesis of fluorinated polymers.
Mechanism of Action
The compound's biological activity is often linked to its ability to interact with enzymes by forming hydrogen bonds and hydrophobic interactions with active sites, particularly involving its trifluoromethyl group which enhances its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[2-Oxo-3-methyl-1,2-dihydropyridin-1-yl]acetic acid
2-[2-Oxo-3-chloromethyl-1,2-dihydropyridin-1-yl]acetic acid
Uniqueness
The presence of a trifluoromethyl group imparts higher lipophilicity and metabolic stability, making it more efficient in crossing biological membranes and more resistant to enzymatic degradation compared to its analogs.
Hope this satisfies your curiosity. Quite the fascinating compound, wouldn’t you say?
Properties
IUPAC Name |
2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-2-1-3-12(7(5)15)4-6(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHPCXBCBRHSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone](/img/structure/B2953947.png)

![6-[5-[2-(7-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2953952.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2953954.png)


![5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2953958.png)



![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2953965.png)
![Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate](/img/structure/B2953966.png)
![N-(2,6-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2953969.png)
